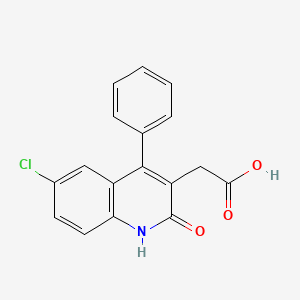

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid” is a chemical compound with the molecular formula C17H12ClNO3 and a molecular weight of 313.74 . It is also known as Loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation.

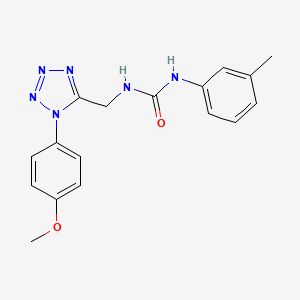

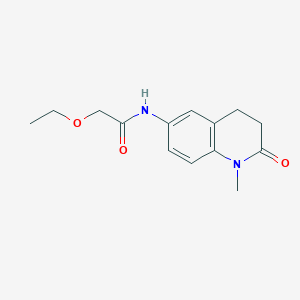

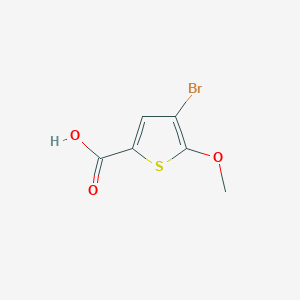

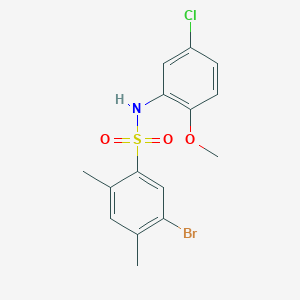

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a phenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.74 .Aplicaciones Científicas De Investigación

Chemical Properties

“(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid” has a CAS Number of 51505-10-3 and a Molecular Weight of 313.74 .

Biological and Pharmaceutical Importance

Quinoline derivatives, such as “(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid”, have been found to exhibit a wide range of biological and pharmaceutical activities . These include:

- Anti-tuberculosis

- Antiplasmodial

- Antibacterial

- Antihistamine

- Antifungal

- Antimalarial

- Anti-HIV

- Anticancer

- Anti-inflammatory

- Anti-hypertensive

- Antioxidant activities

Use as Tyrokinase PDGF-RTK Inhibitor

Quinolines have also been used as tyrokinase PDGF-RTK inhibitors .

Use as Inositol 5′-Phosphatase (SH 2) Inhibitor

Quinolines have been reported to act as inositol 5′-phosphatase (SH 2) inhibitors .

Use as DNA Gyrase B Inhibitors

Quinolines have been used as DNA gyrase B inhibitors in Mycobacterium tuberculosis .

Use as DNA Topoisomerase Inhibitors

Quinolines have been reported to act as DNA topoisomerase inhibitors .

Use in the Synthesis of Fused Ring Systems

Quinolin-2,4-dione derivatives, such as “(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid”, have been used in the synthesis of fused ring systems .

Use as an Inhibitor of the RNA-dependent RNA Polymerase Enzyme

“(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid” has been described as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Mecanismo De Acción

As a nonsteroidal anti-inflammatory drug (NSAID), Loxoprofen works by reducing the production of prostaglandins, chemicals that cause inflammation, pain, and fever in the body.

Safety and Hazards

Propiedades

IUPAC Name |

2-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDUUQWYFNJIAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670444 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2372116.png)

![Benzyl N-[(benzylcarbamoyl)methyl]carbamate](/img/structure/B2372119.png)

![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)

![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)